3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid
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Overview
Description
3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was approved by the US Food and Drug Administration (FDA) in 1998 and has since become a widely used medication. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it targets the COX-2 enzyme that is responsible for inflammation and pain.
Mechanism of Action
3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. By inhibiting this enzyme, 3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid reduces the production of prostaglandins and therefore reduces pain and inflammation.
Biochemical and Physiological Effects
3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid has been shown to have several biochemical and physiological effects. In addition to reducing pain and inflammation, it has been shown to have anti-cancer properties, reduce the risk of heart attack and stroke, and improve cognitive function in Alzheimer's disease patients.
Advantages and Limitations for Lab Experiments
3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid has several advantages as a research tool. It is a selective COX-2 inhibitor, which means it can be used to study the specific effects of COX-2 inhibition without affecting other enzymes. It is also a well-established drug with a known mechanism of action, which makes it easier to design experiments and interpret results. However, 3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid also has limitations as a research tool. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, its use in cell culture studies can be limited by its poor solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid. One area of interest is its potential use in combination with other drugs to treat cancer. Another area of interest is its potential use in treating other inflammatory conditions, such as psoriasis and inflammatory bowel disease. Additionally, there is ongoing research into the mechanisms of 3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid's anti-inflammatory and anti-cancer effects, which may lead to the development of new drugs with similar properties.
Synthesis Methods
3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(3-chlorophenyl)acetic acid to produce the desired intermediate. The final step involves the reaction of the intermediate with ammonia to form 3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid.
Scientific Research Applications
3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid has been extensively studied for its potential use in treating various diseases and conditions. It has been shown to be effective in treating pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in preventing colon cancer and reducing the risk of Alzheimer's disease.
properties
IUPAC Name |
3-[[2-(3-chlorophenyl)acetyl]amino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-5-6-12(16(20)21)9-14(10)18-15(19)8-11-3-2-4-13(17)7-11/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOPZJUTYFMPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.